ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a hybrid molecule featuring a 1H-imidazole core substituted with a 4-fluorobenzyl group and a hydroxymethyl moiety. The imidazole ring is linked via a thioacetyl bridge to a piperazine scaffold, which is further functionalized with an ethyl carboxylate group. This structure combines pharmacophoric elements common in bioactive molecules, including sulfur-containing linkers (thioether), aromatic fluorinated substituents, and heterocyclic systems (imidazole and piperazine). Such motifs are often associated with antimicrobial, anticancer, or enzyme-inhibitory activities .
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-2-29-20(28)24-9-7-23(8-10-24)18(27)14-30-19-22-11-17(13-26)25(19)12-15-3-5-16(21)6-4-15/h3-6,11,26H,2,7-10,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTDFLWRKMPPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Core Functionalization
The ethyl piperazine-1-carboxylate moiety is typically synthesized via N-alkylation of piperazine with ethyl chloroformate. A representative protocol adapted from US Patent 6,603,003B2 involves:
- Reacting piperazine with ethyl chloroformate in dichloromethane (DCM) at 0–5°C using triethylamine (TEA) as a base.
- Yields exceeding 85% are reported under inert atmospheric conditions.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0–5°C → RT |
| Reaction Time | 12–16 hours |
Synthesis of 1-(4-Fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole
Imidazole Ring Formation
The Debus-Radziszewski reaction provides a robust route to 1,5-disubstituted imidazoles:
- Condensation of 4-fluorobenzylamine , glyoxal , and ammonium acetate in ethanol under reflux.
- Introduction of the hydroxymethyl group via Vilsmeier-Haack formylation followed by NaBH₄ reduction :
Optimization Insights
- Formylation Efficiency : 60–70% yield due to competing N-substitution.
- Reduction Selectivity : NaBH₄ avoids over-reduction observed with LiAlH₄.
Thioacetyl Bridge Assembly
Thiol-Acetyl Coupling Strategy
The thioether linkage is constructed via nucleophilic displacement:
- Synthesis of 2-bromoacetylpiperazine by reacting piperazine-1-carboxylate with bromoacetyl bromide in DCM.
- Thiolation using 5-mercaptoimidazole derivative under basic conditions (K₂CO₃ in DMF).
Critical Considerations
- Thiol Protection : Use of trityl or acetamidomethyl (Acm) groups to prevent oxidation.
- Reaction Monitoring : HPLC analysis ensures complete displacement of bromide.
Convergent Coupling and Final Deprotection
Fragment Coupling
The thioacetyl-linked piperazine is coupled to the imidazole subunit via N-alkylation :
Hydroxymethyl Deprotection
If protected (e.g., as a tert-butyldimethylsilyl ether), final deprotection employs tetrabutylammonium fluoride (TBAF) in THF.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Process Optimization
Regulatory Compliance
- Genotoxic Impurities : Control of bromoacetyl bromide residuals to <10 ppm per ICH Q3D.
Chemical Reactions Analysis
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thioester group can be reduced to a thiol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in aqueous sulfuric acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in polar aprotic solvents like dimethylformamide.
Major products formed from these reactions include the respective oxidized or reduced derivatives and substituted products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Antifungal Activity
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate has shown promising antifungal properties. Research indicates that compounds containing imidazole and piperazine moieties exhibit significant antifungal activity against various strains of fungi, including those resistant to conventional treatments .
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of derivatives similar to this compound against Candida species. The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antifungal potential compared to standard antifungal agents .
Anticancer Research
The compound's structure suggests potential anticancer properties due to the presence of the imidazole ring, which is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies have indicated that similar compounds can inhibit tumor growth in vitro.
Case Study: Tumor Inhibition
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Neurological Applications
Research into piperazine derivatives has highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. This compound may offer benefits in treating conditions like Alzheimer's disease through acetylcholinesterase inhibition.
Data Table: Neuroprotective Effects
Synthesis and Structural Modification
The synthesis of this compound involves several steps, including the formation of the piperazine ring and subsequent modifications to introduce various functional groups that enhance biological activity.
Synthetic Route Overview
The synthetic route typically involves:
- Formation of the piperazine core.
- Introduction of the imidazole-thioacetate moiety.
- Final esterification to yield the target compound.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or proteins. Its unique structural features allow it to bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The pathways involved may include enzyme inhibition, receptor antagonism or agonism, and modulation of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with several classes of heterocyclic derivatives reported in the literature. Key comparisons are outlined below:
Key Structural and Functional Differences
Substituent Effects :
- The 4-fluorobenzyl group in the target compound contrasts with nitro (in 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine) or trifluoromethyl groups (in Example 15 of EP 1 926 722 B1). Fluorinated aromatic systems enhance metabolic stability and binding affinity to hydrophobic pockets .
- The hydroxymethyl moiety on the imidazole ring may improve solubility compared to methyl or nitro substituents, which are more electron-withdrawing .
Linker Diversity :
- Piperazine Modifications: The ethyl carboxylate group on the piperazine ring is distinct from propargyl or unsubstituted piperazines.
Biological Activity
Ethyl 4-(2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound with potential biological activity. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a piperazine core, which is known for its versatility in drug design. The presence of the imidazole moiety and the fluorobenzyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation. The synthetic pathway typically involves:
- Formation of the Imidazole Derivative : Utilizing 4-fluorobenzyl and hydroxymethyl groups to create the imidazole scaffold.
- Thioacetylation : Attaching a thioacetyl group to enhance lipophilicity and bioavailability.
- Piperazine Coupling : Linking the piperazine unit through carboxylate formation to yield the final product.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Studies suggest that compounds with similar structures often target:
- Enzymes : Inhibition of enzymes such as acetylcholinesterase and kinases.
- Receptors : Modulation of G-protein coupled receptors (GPCRs) and other neurotransmitter receptors.
Case Studies and Research Findings
-
Inhibition Studies :
- A study demonstrated that related piperazine derivatives exhibited significant inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Another investigation into imidazole derivatives showed promising activity against protozoan parasites, indicating that modifications in the side chains can enhance efficacy against specific targets .
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended protocols for synthesizing this compound, and how can purity be optimized?
Answer: Synthesis typically involves multi-step reactions starting with coupling a 4-fluorobenzyl-substituted imidazole-thiol intermediate with a piperazine-acetyl chloride derivative. Key steps include:
- Step 1: Reacting 1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) to form the thioacetyl intermediate .
- Step 2: Coupling the intermediate with ethyl piperazine-1-carboxylate using a coupling agent like EDCI/HOBt in dichloromethane .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Purity Optimization: Monitor reactions via TLC (Rf ~0.5 in ethyl acetate) and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/water) .
Q. Which analytical techniques are most effective for structural confirmation?
Answer:
- NMR Spectroscopy:
- ¹H NMR confirms the imidazole ring (δ 7.2–7.4 ppm for aromatic protons), piperazine (δ 3.4–3.8 ppm for N-CH₂), and ethyl ester (δ 1.2–1.4 ppm for CH₃) .
- ¹³C NMR identifies carbonyl groups (δ 165–170 ppm) and fluorobenzyl carbons (δ 115–160 ppm) .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ at m/z ~505.2 (calculated for C₂₂H₂₅FN₄O₃S) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~2550 cm⁻¹ (S-H stretch in intermediates) .
Q. How should researchers assess the compound’s stability under experimental conditions?
Answer:
- Thermal Stability: Use TGA to determine decomposition temperatures (typically >200°C) and DSC to identify melting points (~150–160°C) .
- pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Light Sensitivity: Store samples in amber vials and compare UV-Vis spectra before/after light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known kinase inhibitors) across studies .
- Dose-Response Curves: Generate IC₅₀ values in triplicate for enzyme inhibition (e.g., cytochrome P450 2D6, implicated in ).
- Computational Validation: Perform molecular docking (AutoDock Vina) to verify binding poses against target proteins (e.g., factor Xa in ) .
Q. What strategies optimize synthetic routes for scalability without compromising yield?
Answer:
- DoE (Design of Experiments): Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation steps) to identify optimal conditions .
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., thioacetyl formation) to enhance reproducibility .
- In-line Analytics: Use FTIR probes to monitor reaction progress in real time .
Q. How can structure-activity relationships (SAR) be systematically explored?
Answer:
- Analog Synthesis: Replace the 4-fluorobenzyl group with chloro- or methoxy-substituted benzyls to assess electronic effects .
- Bioisosteric Replacement: Substitute the thioacetyl group with sulfonyl or carbonyl moieties .
- Activity Cliffs: Use Free-Wilson analysis to correlate substituent changes with IC₅₀ shifts in enzyme assays .
Q. What methods validate conflicting spectral data across independent studies?
Answer:
- Cross-Referencing: Compare NMR chemical shifts with databases (e.g., PubChem, excluding BenchChem as per guidelines) .
- Orthogonal Techniques: Validate X-ray crystallography data (if available) against DFT-calculated IR spectra .
- Collaborative Studies: Share samples with independent labs for blinded reproducibility testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
